2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

Catalog No.
S1775776
CAS No.
192587-17-0
M.F
C13H13ClN6
M. Wt
288.739
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

CAS Number

192587-17-0

Product Name

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride

IUPAC Name

6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride

Molecular Formula

C13H13ClN6

Molecular Weight

288.739

InChI

InChI=1S/C13H12N6.ClH/c1-7-2-4-8(5-3-7)9-6-16-12-10(17-9)11(14)18-13(15)19-12;/h2-6H,1H3,(H4,14,15,16,18,19);1H

InChI Key

XOMAWWCHBJQQEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is a chemical compound belonging to the pteridine family, characterized by its unique structure which includes two amino groups located at positions 2 and 4, and a p-tolyl group at position 6. This compound is typically encountered in its hydrochloride salt form, enhancing its solubility and stability in various applications. Its molecular formula is C13H12N6, with a molar mass of approximately 252.27 g/mol. The compound exhibits a predicted melting point exceeding 300 °C and a boiling point around 556.6 °C .

The chemical behavior of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is primarily governed by its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the p-tolyl group can engage in electrophilic aromatic substitution reactions. The compound can also undergo various condensation reactions, particularly when mixed with other reagents under acidic or basic conditions, leading to the formation of derivatives that may exhibit altered biological activities or enhanced properties.

Research indicates that 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride has potential biological activities, particularly as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting various diseases. The compound's interaction with biological targets is facilitated by its structural features, particularly the p-tolyl group which enhances binding affinity .

The synthesis of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride typically involves the following steps:

  • Starting Materials: The process begins with commercially available precursors such as 2,4-diaminopteridine and p-tolylamine.
  • Condensation Reaction: Under acidic conditions, p-tolylamine reacts with 2,4-diaminopteridine to yield the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography to achieve the pure compound.

In industrial settings, optimized batch reactions and automated systems may be employed to enhance yield and purity during production .

2,4-Diamino-6-(p-tolyl)pteridine hydrochloride finds applications across various fields:

  • Chemistry: Used in synthesizing derivatives for further research.
  • Biology: Explored for its potential in enzyme inhibition studies.
  • Medicine: Investigated as a lead compound for new pharmaceuticals targeting specific biological pathways.
  • Material Science: Utilized in developing advanced materials with unique electronic and optical properties .

Studies examining the interactions of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride with biological macromolecules have revealed its potential as a selective inhibitor of certain enzymes. Its mechanism of action involves binding to the active sites of these enzymes, thereby inhibiting their activity and influencing metabolic pathways crucial for cellular functions .

Several compounds share structural similarities with 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride:

  • 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride
  • 2,4-Diamino-6-phenylpteridine
  • 2,4-Diamino-6-methylpteridine

Comparison

While these compounds also feature amino groups at similar positions and belong to the pteridine family, 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is unique due to the presence of the p-tolyl group. This feature imparts distinct electronic and steric properties that enhance its binding affinity and specificity compared to others in this class. Such characteristics make it particularly valuable for specific research applications where these properties are advantageous .

Dates

Modify: 2024-04-14

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